Peanut oil, hydrogenated

Übersicht

Beschreibung

Peanut oil, also referred to as groundnut oil or arachis oil, is a vegetable-derived oil made from the edible seeds of the peanut plant . It is used in cooking, especially when frying foods . There are several different types of peanut oil, each one made using different techniques . Hydrogenation is a process that involves adding hydrogen to the oil to make it more solid and increase its shelf life . Fully hydrogenated peanut oil is solid at room temperature and is often used in processed foods and baked goods .

Synthesis Analysis

The synthesis of peanut oil involves the mining of genetic resources . A gene, designated as High Oil Favorable gene 1 in Arachis hypogaea (AhyHOF1), was hypothesized to play roles in oil accumulation . Examination of near-inbred lines of #AhyHOF1 /# Ahyhof1 provided further evidence that AhyHOF1 increases oil content, mainly by affecting the contents of several fatty acids .

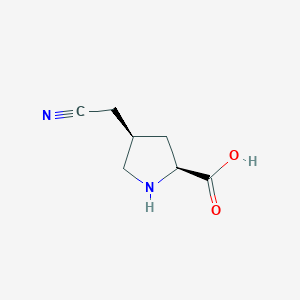

Molecular Structure Analysis

Peanut oil is primarily composed of oleic acid and linoleic acid, followed by palmitic acid . These three typically account for about 90% of the fatty acid composition, with smaller quantities of various longer chain fatty acids such as arachidic, behenic, and lignoceric acid .

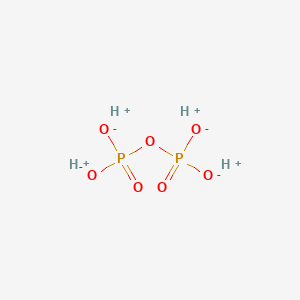

Chemical Reactions Analysis

In a hydrogenation reaction, hydrogen is added to any carbon-carbon double bonds in an unsaturated fatty acid, converting the carbon-carbon double bonds to carbon-carbon single bonds . This effectively converts an unsaturated fat or oil to a saturated fat .

Physical And Chemical Properties Analysis

Across samples, % oleic acid, % linoleic acid, refractive index, density, and dynamic viscosity were all highly linearly correlated . Increasing concentrations of oleic acid and corresponding decreases in linoleic acid were associated with decreasing oil density, decreasing refractive index, and increasing viscosity .

Wissenschaftliche Forschungsanwendungen

Application in Lubricants

Field

Summary

Hydrogenated peanut oil, like other vegetable oils, has been studied for its potential use in lubricants. This is due to the increasing environmental concerns and the need for sustainable alternatives to non-renewable energy sources .

Methods

The development of vegetable oils as lubricants involves chemical modification to improve their physicochemical properties. This includes reducing the content of carbon-carbon double bonds and increasing the degree of saturation .

Results

The research progress has shown that chemical modification can enhance the performance of vegetable oils, making them suitable for a wide range of applications such as biofuels and biodiesel .

Application in Bioactive Phytochemicals Extraction

Field

Summary

Hydrogenated peanut oil is used in the extraction of bioactive phytochemicals from peanut oil-processing by-products .

Methods

Common techniques employed to recover peanut kernel oil include Soxhlet extraction, hydraulic pressing, screw pressing, and cold and hot pressing .

Results

The oil comprises predominantly unsaturated fatty acids, namely oleic, linoleic, and linolenic acids. Furthermore, the oil is rich in bioactive constituents such as tocols, phenolics, and sterols .

Application in High-Value Utilization of Peanut Meal

Summary

Hydrogenated peanut oil is used in the high-value utilization of peanut meal .

Methods

Mild acid, alkali, and enzyme hydrolysis can be used to obtain small molecule polypeptides that are more easily absorbed and utilized .

Results

The research advances in this field are not explicitly mentioned in the source .

Application in Biscuit Preparation

Summary

Hydrogenated peanut oil is used in the preparation of biscuits to improve their fatty acid composition .

Methods

Biscuits are prepared with different levels of hydrogenated fat (vanaspati) and peanut butter .

Results

The results or outcomes of this application are not explicitly mentioned in the source .

Application in Biodegradation

Field

Summary

Hydrogenated peanut oil, like other vegetable oils, has been studied for its biodegradability .

Methods

The research methods in this field are not explicitly mentioned in the source .

Results

The research progress has shown that vegetable oils, including hydrogenated peanut oil, can be biodegraded .

Application in Biodiesel Production

Field

Summary

Hydrogenated peanut oil is used in the production of biodiesel .

Methods

The development of vegetable oils as biodiesel involves chemical modification to improve their physicochemical properties .

Results

Application in Deep Processing of By-Products from Oil Crops

Field

Summary

Hydrogenated peanut oil is used in the deep processing of by-products from oil crops .

Methods

Treatments such as enzymatic hydrolysis are used in industries like food, chemical, and aquaculture .

Results

The proteins, lipids, polyphenols, fibers, and other components present in these by-products and hydrolysates can be incorporated into products for further utilization .

Application in Obtaining Small Molecule Polypeptides

Summary

Hydrogenated peanut oil is used to obtain small molecule polypeptides that are more easily absorbed and utilized .

Methods

Safety And Hazards

Zukünftige Richtungen

Peanut-derived ingredients are primarily used in the formulation of moisturizers, skin care products, and skin cleansers . The peanut oil is pale yellow when extracted. It is incorporated with hydrogen atoms to make Hydrogenated Peanut Oil . Thus, increasing demand for these derivatives in various industries is inflating the demand for peanut oil, promoting more production and driving the market of peanut oil .

Eigenschaften

IUPAC Name |

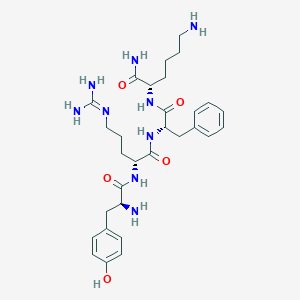

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVAHGMTRWGMTB-JBXUNAHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045851 | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dalda | |

CAS RN |

68425-36-5, 118476-85-0 | |

| Record name | Hydrogenated peanut oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peanut oil, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peanut oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

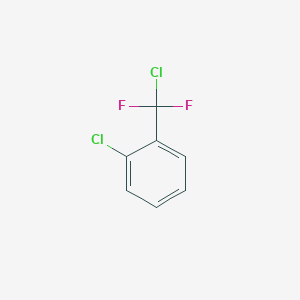

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

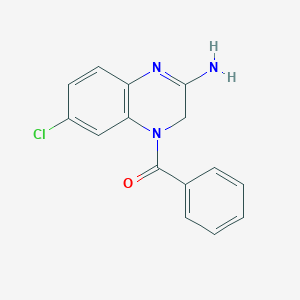

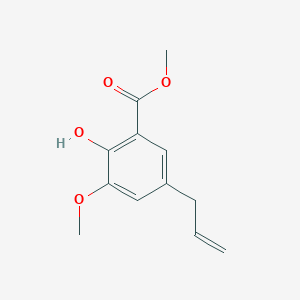

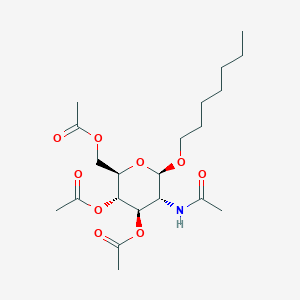

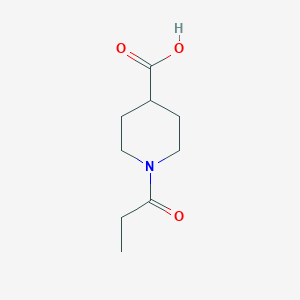

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)